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Abstract

This technical guide provides a comprehensive overview of Benzyl 4-iodopiperidine-1-
carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers,
scientists, and drug development professionals, this document delves into the compound's
commercial availability, outlines a detailed synthetic pathway, discusses critical quality control
parameters, and explores its applications in the synthesis of complex molecular architectures
for drug discovery. The guide synthesizes technical data with practical insights to support the
strategic use of this versatile intermediate.

Introduction: A Versatile Piperidine Building Block

Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a synthetically valuable
piperidine derivative.[1] Its structure, featuring a benzyl carbamate (Cbz) protected nitrogen
and an iodine atom at the 4-position, makes it an excellent substrate for a variety of chemical
transformations. The Cbz group offers stable protection of the piperidine nitrogen, which can be
readily removed under standard hydrogenolysis conditions. The iodo-substituent serves as a
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versatile handle for introducing molecular complexity through various cross-coupling reactions,
such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical
candidates, particularly in the area of central nervous system (CNS) disorders. The precursor
to the core of this molecule, N-benzyl-4-piperidone, is a key intermediate in the synthesis of
drugs like Donepezil, used in the treatment of Alzheimer's disease.[2] This highlights the
importance of functionalized piperidine derivatives in the development of novel therapeutics.

Table 1: Physicochemical Properties of Benzyl 4-iodopiperidine-1-carboxylate

Property Value Source

CAS Number 885275-00-3 [1][3]

Molecular Formula C13H16INO2 [1]

Molecular Weight 345.18 g/mol [1]
benzyl 4-iodopiperidine-1-

IUPAC Name [1]
carboxylate

Physical Form Liquid N/A
2-8°C, sealed in dry, dark

Storage Temperature [1]
place

Synthesis and Mechanism

While a direct, peer-reviewed synthetic protocol for Benzyl 4-iodopiperidine-1-carboxylate is
not readily available in the literature, a logical and efficient synthetic route can be constructed
based on established methodologies for analogous compounds and precursors. The proposed
pathway involves a two-step sequence starting from the commercially available Benzyl 4-
hydroxypiperidine-1-carboxylate.

Proposed Synthetic Pathway

The synthesis can be envisioned as an initial oxidation of the secondary alcohol to a ketone,
followed by a reduction of the corresponding tosylhydrazone to an alkene, and finally, a
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hydroiodination. A more direct and likely route, however, involves the conversion of the alcohol
to a suitable leaving group, followed by nucleophilic substitution with an iodide source.

A plausible and efficient two-step synthesis starting from Benzyl 4-hydroxypiperidine-1-
carboxylate is outlined below:

Step 1: Oxidation of Benzyl 4-hydroxypiperidine-1-carboxylate to Benzyl 4-oxopiperidine-1-
carboxylate.

This can be achieved using a variety of oxidizing agents. A common and effective method is the
Swern oxidation or the use of Dess-Martin periodinane.

Step 2: Reductive lodination of Benzyl 4-oxopiperidine-1-carboxylate.

The ketone can be converted to the target iodo-compound through a two-step, one-pot
procedure involving the formation of a tosylhydrazone followed by reduction and iodination
using dilodomethane.

Alternatively, a more direct iodination from the corresponding alcohol precursor can be
achieved via an Appel-type reaction.

Detailed Experimental Protocol (Exemplary)

The following protocol is an exemplary procedure based on well-established organic chemistry
principles and analogous transformations.

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

» To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous
dichloromethane (DCM) at -78°C under an inert atmosphere, add Dess-Martin periodinane
(1.1 equivalents).

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by
TLC.

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine,
then dry over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to yield the crude Benzyl 4-
oxopiperidine-1-carboxylate, which can be purified by column chromatography.

Step 2: Synthesis of Benzyl 4-iodopiperidine-1-carboxylate

To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) and p-
toluenesulfonhydrazide (1.1 equivalents) in methanol, add a catalytic amount of acetic acid.

Stir the mixture at room temperature for 2-3 hours to form the tosylhydrazone.
Remove the solvent under reduced pressure.

To the crude tosylhydrazone under an inert atmosphere, add anhydrous tetrahydrofuran
(THF), followed by the addition of sodium borohydride (2 equivalents).

Reflux the mixture for 1-2 hours.

Cool the reaction to 0°C and add a solution of iodine (1.5 equivalents) in THF dropwise.
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Quench the reaction with saturated aqueous sodium thiosulfate.

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry
over anhydrous sodium sulfate.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient) to afford Benzyl 4-iodopiperidine-1-carboxylate.

Synthesis Workflow Diagram
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Synthesis of Benzyl 4-iodopiperidine-1-carboxylate
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Caption: Proposed synthetic pathway for Benzyl 4-iodopiperidine-1-carboxylate.

Commercial Availability and Suppliers

Benzyl 4-iodopiperidine-1-carboxylate is available from several chemical suppliers, primarily
for research and development purposes. Purity levels are typically in the range of 95-98%.

Table 2: Comparison of Commercial Suppliers
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) ] Available Price (USD,
Supplier Purity . o
Quantities indicative)
BenchChem High Purity Inquire Inquire
Nanjing Zhiyan
Pharmaceutical >98% Gram to Kilogram Inquire

Technology Co. Ltd.

Ambeed (via Sigma-

$11.50 (100 mg) -

. >95% 100mg-25g
Aldrich) $736.00 (25 g)
Fluorochem (via €20.00 (1 g) -
) ) >95% 1g-100g
Sigma-Aldrich) €1,025.00 (100 g)
BLD Pharm >95% Inquire Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers

directly for the most current information and for bulk quantity inquiries.

Quality Control and Analytical Methods

Ensuring the identity and purity of Benzyl 4-iodopiperidine-1-carboxylate is crucial for its

successful application in synthesis. A combination of analytical techniques should be employed

for comprehensive quality control.

Key Analytical Techniques

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for

confirming the chemical structure.

o Expected 'H NMR signals: Aromatic protons of the benzyl group (~7.3 ppm), the benzylic

methylene protons (~5.1 ppm), and the piperidine ring protons.

o Expected 3C NMR signals: Carbonyl carbon of the carbamate, aromatic carbons, benzylic

carbon, and the aliphatic carbons of the piperidine ring.

e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Electrospray ionization (ESI) is a suitable method.
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e High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a
common method.

Step-by-Step Protocol for In-House Quality Verification

 Visual Inspection: The compound should be a clear, colorless to light yellow liquid.

o Solubility Test: Check solubility in common organic solvents such as dichloromethane, ethyl
acetate, and methanol.

e 1H NMR Analysis:
o Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCIs).
o Acquire the *H NMR spectrum.

o Integrate the signals and verify that the proton ratios are consistent with the structure.
Check for the characteristic signals of the benzyl and piperidine moieties.

o HPLC-MS Analysis:

o Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile).

[e]

Inject the sample onto a C18 HPLC column.

o

Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

[¢]

Monitor the elution profile with a UV detector (e.g., at 254 nm) and a mass spectrometer.

[e]

Confirm the presence of the expected molecular ion peak and assess the purity by
integrating the peak area of the main component.

Applications in Drug Discovery

The primary application of Benzyl 4-iodopiperidine-1-carboxylate is as a versatile
intermediate in the synthesis of more complex molecules, particularly in the development of
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novel therapeutic agents. The presence of the iodo-substituent allows for its use in a variety of
carbon-carbon and carbon-heteroatom bond-forming reactions.

Role in Cross-Coupling Reactions

Benzyl 4-iodopiperidine-1-carboxylate is an ideal substrate for palladium-catalyzed cross-
coupling reactions. This enables the introduction of a wide range of substituents at the 4-
position of the piperidine ring, which is a common strategy for modulating the pharmacological
properties of a lead compound.

Exemplary Application Workflow

Application in Suzuki Coupling
Genzyl 4-i0dopiperidine-l-carboxylatea (Pd Catalyst and Base)

Arylboronic Acid

Genzyl 4-ary|piperidine—l-carboxylate)

Further Synthetic Steps

(Biologically Active Molecule)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Commercial availability and suppliers of Benzyl 4-
iodopiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393997#commercial-availability-and-suppliers-of-
benzyl-4-iodopiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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